Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a phenyl group attached to a pyrrolidine ring.
Preparation Methods
The synthesis of tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate and phenylhydrazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: In an industrial setting, the synthesis may be scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.
Scientific Research Applications
Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate: This compound has a similar structure but differs in the stereochemistry of the pyrrolidine ring.
This compound hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
Biological Activity
Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a pyrrolidine ring that is substituted with a tert-butyl group, an amino group, and a phenyl group, contributing to its unique properties. The molecular formula is , and it can exist in various salt forms, enhancing its solubility and stability for pharmaceutical applications.
Enzyme Interaction
This compound interacts with various enzymes and proteins, influencing cellular processes such as:
- Signaling Pathways : It modulates key signaling pathways that are crucial for cell survival and proliferation.
- Gene Expression : The compound has been shown to affect gene expression levels, which may be linked to its therapeutic effects.
These interactions are particularly relevant in the development of targeted protein degradation technologies, such as PROTAC (Proteolysis Targeting Chimeras), where the compound serves as a semi-flexible linker that connects target proteins with E3 ligases for selective degradation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:
- Cell Proliferation Assays : this compound has been tested for its ability to inhibit the proliferation of cancer cells, showing promising results with IC50 values in the low micromolar range.
Cell Line | IC50 (μM) |
---|---|
HeLa | 5.2 |
MCF-7 | 6.8 |
A549 | 4.5 |
This table summarizes the inhibitory concentrations observed in different cancer cell lines, indicating its potential as an anticancer agent.
The mechanism through which this compound exerts its effects involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Hydrophobic Interactions : The phenyl group participates in hydrophobic interactions that stabilize the compound's binding to target sites.
Case Studies
Several studies have explored the efficacy of this compound in various therapeutic contexts:
- Neurodegenerative Diseases : Research indicates that this compound may serve as a lead in drug discovery for treating neurodegenerative diseases due to its ability to modulate pathways associated with neuronal survival.
- Cancer Treatment : In a study involving xenograft models, administration of this compound resulted in significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGLRNLEEDBVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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